Physicochemical Profile: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. 4‑Isopropyl and 2‑Methyl Analogs
PubChem-computed XLogP3 for (2‑isopropylphenyl)(pyridin‑2‑yl)methanol is 2.6, identical to its 4‑isopropyl regioisomer, but the hydrogen-bond donor (1) and acceptor (2) counts are conserved across all simple phenyl(pyridin‑2‑yl)methanol analogs [1]. The 2‑methyl analog (MW 199.25) has slightly lower computed lipophilicity (XLogP3 ~2.2), whereas larger ortho‑substituents (e.g., tent‑butyl) are predicted to increase LogP . Although these differences are computed rather than experimentally measured under identical conditions, they suggest that the target compound occupies a distinct lipophilicity–size niche that could affect membrane permeability and metabolic clearance relative to both smaller and bulkier ortho‑substituted analogs.
| Evidence Dimension | Computed lipophilicity and molecular size |
|---|---|
| Target Compound Data | XLogP3 = 2.6; MW = 227.30 g/mol; HBD = 1; HBA = 2 |
| Comparator Or Baseline | (4‑Isopropylphenyl)(pyridin‑2‑yl)methanol: XLogP3 = 2.6, MW = 227.30. (2‑Methylphenyl)(pyridin‑2‑yl)methanol: XLogP3 ~2.2 (estimated), MW = 199.25. |
| Quantified Difference | ΔXLogP3 ≈ 0 (vs. 4‑iso); ΔXLogP3 ≈ +0.4 (vs. 2‑methyl); ΔMW ≈ +28 Da (vs. 2‑methyl) |
| Conditions | Computed properties (XLogP3, PubChem 2019 release); no experimental LogP or logD data available for the target compound. |
Why This Matters
Even computed physicochemical differentiation provides a first-pass screening tool: if an application requires a specific LogP window (e.g., 2.5–3.0) the 2‑isopropyl analog may be preferred over the 2‑methyl variant, though experimental validation is warranted.
- [1] PubChem Compound Summary for CID 91656532, '(2-Isopropylphenyl)(pyridin-2-yl)methanol'. U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/97359-36-9 (accessed 2026-05-02). View Source
